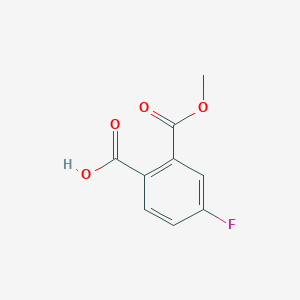

4-Fluoro-2-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWMKBSVIQNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Esterification: The carboxyl group can be esterified with alcohols to form esters.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Esterification: Methanol and sulfuric acid are typical reagents for esterification.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-amino-2-(methoxycarbonyl)benzoic acid when using ammonia.

Esterification: Methyl 4-fluoro-2-(methoxycarbonyl)benzoate.

Reduction: 4-Fluoro-2-(hydroxymethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

4-Fluoro-2-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Common Reactions

- Esterification : The carboxylic acid group can be converted into esters using alcohols, which is essential for creating various derivatives.

- Nucleophilic Substitution : The fluorine atom can be replaced with other nucleophiles, leading to the formation of new compounds with different functional groups.

- Reduction : The compound can be reduced to yield alcohol derivatives, broadening its utility in synthetic chemistry.

Pharmaceutical Applications

Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for synthesizing novel pharmacological agents. It has been linked to the creation of retinoid-X-receptor antagonists and agonists that show promise in treating obesity, diabetes, and certain types of cancer.

Case Study: Retinoid-X-Receptor Modulators

Recent studies have highlighted the use of this compound in synthesizing diazepinylbenzoic acid derivatives. These compounds have demonstrated activity against retinoid-X-receptors, indicating their potential as therapeutic agents for metabolic disorders and malignancies .

Material Science

Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers with specific properties. Its ability to modify polymer characteristics makes it suitable for developing materials used in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Fluoro-4-(methoxycarbonyl)benzoic Acid (2)

- Structural Differences : Fluorine at position 2 and methoxycarbonyl at position 4.

- Crystallography: The benzene ring and methoxycarbonyl group are nearly coplanar (dihedral angle: 1.51°), while the carboxylic acid group is non-coplanar (20.18° tilt) .

- Applications : Used in synthesizing RXR antagonists for obesity and diabetes treatment .

- Synthesis : Prepared via oxidation of 3-fluoro-4-formylmethylbenzoate using NaClO₂ and sulfamic acid .

Substituted Benzoic Acids with Alternative Functional Groups

4-Fluoro-2-methoxybenzoic Acid (3, CAS: 395-82-4)

- Substituents : Methoxy (-OCH₃) at position 2 instead of methoxycarbonyl.

- Properties : Melting point 137°C; crystalline powder with hydrogen bonding similar to 1 but reduced steric bulk .

- Applications : Intermediate in pharmaceutical synthesis .

4-Fluoro-2-(trifluoromethyl)benzoic Acid (4, CAS: 141179-72-8)

Boronic Acid Derivatives: (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic Acid (5, CAS: 871329-81-6)

Amino-Substituted Analogs: 4-Amino-2-fluoro-5-methoxybenzoic Acid (6, CAS: 1001346-91-3)

- Substituents: Amino (-NH₂) at position 4 and methoxy at position 5.

- Properties: Potential biological activity in medicinal chemistry; InChI: 1S/C8H8FNO3 .

Data Tables: Key Properties of Selected Compounds

Pharmaceutical Relevance

Crystallographic and Hydrogen Bonding Analysis

- Hydrogen Bonding : Compound 1 forms six intermolecular hydrogen bonds per molecule, stabilizing sheets parallel to the (212) plane .

Biological Activity

4-Fluoro-2-(methoxycarbonyl)benzoic acid, also known as 2-fluoro-4-(methoxycarbonyl)benzoic acid, is an aromatic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a fluorine atom and a methoxycarbonyl group. Its molecular formula is , with a molecular weight of approximately 198.15 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound and its derivatives exhibit activity as retinoid-X-receptor (RXR) modulators. These compounds can act as both antagonists and agonists, influencing gene expression pathways related to metabolism, cell proliferation, and apoptosis. Specifically, they have been investigated for their roles in:

- Anti-obesity Treatments : RXR antagonists derived from this compound have shown promise in modulating pathways involved in fat storage and energy expenditure .

- Cancer Therapy : Certain analogs have been identified as potential RXR agonists, which may aid in the treatment of various cancers by promoting apoptosis in malignant cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including the human lung cancer cell line A549. The compound's ability to modulate RXR activity suggests its potential as a therapeutic agent in oncology .

Synthesis of this compound

The synthesis typically involves several steps, including:

- Fluorination : Introduction of the fluorine atom onto the benzoic acid structure.

- Methoxycarbonylation : Addition of the methoxycarbonyl group to enhance solubility and biological activity.

These synthetic routes are crucial for developing analogs with improved pharmacological profiles.

Table 1: Summary of Biological Activities

Applications and Future Directions

The applications of this compound extend into various fields, including:

- Pharmaceutical Development : As a lead compound for developing RXR modulators for obesity and cancer treatments.

- Agrochemicals : Potential use in agricultural applications due to its chemical properties.

Future research should focus on optimizing the synthesis of derivatives to enhance selectivity and efficacy against specific biological targets.

Q & A

Q. What are the optimal synthetic protocols for preparing 4-Fluoro-2-(methoxycarbonyl)benzoic acid, and how can purity be rigorously assessed?

Methodological Answer: The synthesis typically involves oxidation of a precursor such as 3-fluoro-4-formylmethylbenzoate using NaClO₂ in the presence of sulfamic acid (to minimize over-oxidation) under aqueous acetonitrile conditions . Key steps include:

- Reaction Monitoring : Track completion via TLC or LC-MS.

- Workup : Quench with Na₂SO₃ and HCl, followed by ethyl acetate extraction.

- Purification : Crystallization from hot ethyl acetate yields white crystals (75% yield) .

Purity Assessment : - HPLC : Use a C18 column with UV detection at 254 nm.

- Spectroscopy : Confirm via H NMR (e.g., δ 10.5 ppm for carboxylic acid proton) and LC-APCI-MS (observed [M⁺] at m/z 198.0331 vs. calculated 198.0328) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify substituent positions (e.g., methoxycarbonyl at δ 3.97 ppm in H NMR; carbonyl carbons at δ 168.6–164.9 ppm in C NMR) .

- Mass Spectrometry : High-resolution MS (e.g., APCI) ensures accurate molecular weight confirmation.

- Elemental Analysis : Validate empirical formula (C₉H₇FO₄) with <0.3% deviation .

Q. How is the molecular structure confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. For this compound:

- Crystal System : Triclinic, space group P1, with unit cell parameters (a = 7.536 Å, b = 7.591 Å, c = 8.523 Å) .

- Key Observations :

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software, and what challenges arise?

Methodological Answer:

- Data Processing : Use SHELXL for refinement. Input includes .hkl files from diffraction data (e.g., Bruker APEX2) .

- Hydrogen Placement : Geometrically position H atoms (riding model) except for acidic protons, which are located via difference Fourier maps .

- Challenges :

| Parameter | Value |

|---|---|

| R₁ (F > 4σ(F)) | 0.045 |

| wR₂ (all data) | 0.112 |

| Goodness-of-fit | 1.02 |

Q. How should researchers address contradictions in synthetic yields or side-product formation?

Methodological Answer:

- Root-Cause Analysis :

- Reagent Purity : Ensure NaClO₂ is fresh (≥80% activity) to avoid incomplete oxidation .

- Steric Effects : Electron-withdrawing groups (fluoro, methoxycarbonyl) reduce reactivity; optimize temperature (0–25°C) and solvent polarity (ACN/water) .

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-oxidized quinones).

Q. What strategies are effective for designing biological activity studies based on structural features?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Fluorine Impact : Enhances metabolic stability and bioavailability; compare analogs (e.g., 4-Fluoro-2-(trifluoromethyl)benzoic acid) for receptor binding .

- Carboxylic Acid Role : Participate in hydrogen bonding with target proteins (e.g., retinoid-X-receptor antagonists) .

- Assay Design :

- In Vitro : Use fluorescence polarization for ligand-receptor binding (e.g., RXRα assays) .

- Docking Studies : Model interactions using software like AutoDock Vina, leveraging SC-XRD conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.